molecular formula C7H13NO3 B8377639 Methyl 4-ethoxy-4-iminobutanoate

Methyl 4-ethoxy-4-iminobutanoate

Cat. No.: B8377639
M. Wt: 159.18 g/mol
InChI Key: KQZVWYBDCRBHPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-ethoxy-4-iminobutanoate is an ester derivative featuring an ethoxyimino functional group. The compound’s core structure includes a butanoate backbone with a methyl ester group and an ethoxy-substituted imine, which influences its reactivity, solubility, and applications in organic synthesis.

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

methyl 4-ethoxy-4-iminobutanoate

InChI

InChI=1S/C7H13NO3/c1-3-11-6(8)4-5-7(9)10-2/h8H,3-5H2,1-2H3

InChI Key

KQZVWYBDCRBHPL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=N)CCC(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Ethyl 4-Ethoxy-4-Iminobutanoate Hydrochloride

  • Structural Differences: The ethyl ester analog (C8H15NO3) replaces the methyl ester with an ethyl group, slightly increasing molecular weight and hydrophobicity .
  • Key Properties: Predicted collision cross-section (CCS) for [M+H]+: 139.4 Ų ([M+Na]+: 147.3 Ų), suggesting a compact molecular conformation . SMILES: CCOC(=N)CCC(=O)OCC highlights the ethoxyimino and ester functionalities.
  • Synthesis : Likely synthesized via similar pathways as methyl analogs, such as esterification or imine formation under acidic conditions.

Methyl 4-(Hydroxyimino)Butanoate

  • Functional Group Variation: Replaces the ethoxyimino group with a hydroxyimino moiety (C5H9NO3) .
  • Impact on Reactivity: The hydroxy group increases polarity, enhancing solubility in polar solvents compared to the ethoxy-substituted compound. InChI: InChI=1S/C5H9NO3/c1-9-5(7)3-2-4-6-8/h4,8H,2-3H2,1H3 confirms the hydroxylimino structure .
  • Applications: Hydroxyimino derivatives are often intermediates in pharmaceutical synthesis due to their chelating properties.

4-Methoxy-2,4-Dioxobutanoic Acid

  • Structural Similarity: Shares a butanoate backbone but replaces the imino group with a ketone and methoxy group (similarity score: 0.87) .
  • Higher acidity due to the presence of two carbonyl groups.
  • Synthesis : Likely synthesized via oxidation or ester hydrolysis pathways.

Methyl 4-Amino-4-Phenylbutanoate Hydrochloride

  • Substituent Variation: Introduces a phenyl group and amino substituent (CAS: 56523-55-8) .
  • Properties: The aromatic phenyl group enhances UV activity and rigidity. The protonated amino group increases water solubility compared to the ethoxyimino analog.
  • Applications : Used in peptide mimetics and drug design due to its chiral center and aromatic interactions.

Physical and Chemical Properties

Compound Molecular Formula Key Functional Groups Predicted CCS ([M+H]+) Solubility Trends
Methyl 4-Ethoxy-4-Iminobutanoate C7H13NO3 Ethoxyimino, Methyl Ester ~135–140 Ų (inferred) Moderate in organic solvents
Ethyl 4-Ethoxy-4-Iminobutanoate C8H15NO3 Ethoxyimino, Ethyl Ester 139.4 Ų Low in water, high in THF
Methyl 4-(Hydroxyimino)Butanoate C5H9NO3 Hydroxyimino, Methyl Ester Not reported High in polar solvents

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